molecular formula C12H17N3O9 B029593 Metronidazole beta-D-Glucuronide CAS No. 100495-98-5

Metronidazole beta-D-Glucuronide

Número de catálogo: B029593
Número CAS: 100495-98-5
Peso molecular: 347.28 g/mol
Clave InChI: KOVNZSSTXZPVCG-GOVZDWNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metronidazole beta-D-Glucuronide is a metabolite of metronidazole, a widely used antibiotic belonging to the nitroimidazole class. This compound is formed through the conjugation of metronidazole with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. This compound is primarily used in analytical and research settings to study the metabolism and pharmacokinetics of metronidazole.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Metronidazole beta-D-Glucuronide involves the conjugation of metronidazole with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include:

    Temperature: The reaction is usually carried out at physiological temperatures (37°C).

    pH: The optimal pH for the reaction is around 7.4.

    Solvent: Aqueous buffer solutions are commonly used as solvents.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled conditions for the enzymatic reaction. The process involves:

    Substrate Preparation: Metronidazole and glucuronic acid are prepared in suitable concentrations.

    Enzyme Addition: UDP-glucuronosyltransferase is added to catalyze the reaction.

    Reaction Monitoring: The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure complete conversion.

    Purification: The product is purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Metronidazole beta-D-Glucuronide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed back to metronidazole and glucuronic acid under acidic or basic conditions.

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Reduction: The nitro group in the metronidazole moiety can be reduced under anaerobic conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium dithionite are employed under anaerobic conditions.

Major Products Formed:

    Hydrolysis: Metronidazole and glucuronic acid.

    Oxidation: Oxidized derivatives of metronidazole.

    Reduction: Reduced forms of metronidazole.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Prodrug Mechanism :
    • Metronidazole beta-D-glucuronide acts as a prodrug that can enhance the therapeutic efficacy of metronidazole. The glucuronidation process increases the solubility and bioavailability of the drug, allowing for more effective targeting of infections in the gastrointestinal tract and other anaerobic environments .
  • Anticancer Research :
    • The compound has been studied for its potential role in anticancer therapy. Research indicates that the activity of beta-glucuronidase (βGLU), which deconjugates glucuronides, can be leveraged to activate prodrugs selectively at tumor sites. This mechanism may improve drug delivery and reduce systemic toxicity .
  • Biomarker for Disease :
    • Elevated levels of βGLU activity, which can be influenced by the presence of this compound, have been proposed as biomarkers for various cancers, including breast and colon cancer. This enzyme's overexpression in pathological conditions makes it a potential target for diagnostic applications .
  • Inhibitor Development :
    • The compound has been explored in the development of βGLU inhibitors, which are being researched for their therapeutic implications in managing drug-induced toxicities and enhancing drug efficacy by preventing premature deactivation of therapeutic agents .

Clinical Applications

  • Periodontal Disease Treatment :
    • A study evaluated the efficacy of metronidazole and amoxicillin in patients with aggressive periodontitis. Results showed a significant reduction in βGLU activity post-treatment, suggesting that this compound may play a role in managing inflammatory responses associated with periodontal disease .
  • Gastrointestinal Infections :
    • Metronidazole is commonly prescribed for treating infections caused by anaerobic bacteria and protozoa. Its metabolite, beta-D-glucuronide, may enhance its effectiveness in targeting these pathogens by improving drug solubility and absorption in the gastrointestinal tract .

Analytical Applications

  • Forensic Toxicology :
    • This compound is utilized as an analytical standard in forensic toxicology to detect metronidazole exposure in biological samples. Its identification helps assess drug metabolism and potential abuse cases .
  • Quality Control :
    • The compound serves as a reference material for quality control in pharmaceutical formulations containing metronidazole, ensuring accurate dosing and safety profiles during drug development .
  • Study on βGLU Activity Reduction :
    • In a clinical trial involving 14 patients with aggressive periodontitis, treatment with metronidazole and amoxicillin resulted in approximately 50% inhibition of βGLU activity over 36 months, indicating restoration of periodontal health through targeted therapy .
  • Anticancer Efficacy :
    • Research has indicated that utilizing glucuronide conjugates can enhance the selective release of active drugs at necrotic tumor sites via βGLU-mediated deglucuronidation, potentially leading to improved outcomes in cancer therapies .

Mecanismo De Acción

The mechanism of action of Metronidazole beta-D-Glucuronide is primarily related to its role as a metabolite of metronidazole. Metronidazole itself exerts its effects by:

    Reduction: Under anaerobic conditions, the nitro group of metronidazole is reduced, leading to the formation of reactive intermediates.

    DNA Interaction: These intermediates interact with the DNA of anaerobic bacteria and protozoa, causing strand breakage and inhibition of nucleic acid synthesis.

    Cell Death: The disruption of DNA synthesis ultimately leads to cell death.

This compound, being a conjugated form, is more water-soluble and is excreted from the body, thus playing a role in the detoxification and elimination of metronidazole.

Comparación Con Compuestos Similares

Metronidazole beta-D-Glucuronide can be compared with other similar compounds such as:

    Tinidazole beta-D-Glucuronide: Another nitroimidazole conjugate with similar pharmacokinetic properties.

    Ornidazole beta-D-Glucuronide: Similar in structure and function but with different pharmacological profiles.

    Secnidazole beta-D-Glucuronide: Another related compound with distinct therapeutic applications.

Uniqueness: this compound is unique due to its specific formation from metronidazole, a widely used antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. Its role in the metabolism and excretion of metronidazole makes it a valuable compound in pharmacokinetic and toxicological studies.

Actividad Biológica

Metronidazole β-D-glucuronide (MβG) is a significant metabolite of metronidazole, an antibiotic widely used for treating various anaerobic infections and protozoal diseases. Understanding the biological activity of MβG is crucial for evaluating its pharmacological implications, therapeutic efficacy, and potential side effects.

Overview of Metronidazole

Metronidazole is primarily known for its action against anaerobic bacteria and protozoa. It functions as a prodrug that undergoes reductive activation in susceptible organisms, leading to the formation of reactive intermediates that inhibit DNA synthesis. The metabolism of metronidazole involves several pathways, with glucuronidation being a key phase II metabolic reaction that enhances the drug's elimination from the body .

Formation and Characteristics of Metronidazole β-D-Glucuronide

MβG is formed through the conjugation of metronidazole with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This process generally results in a less active metabolite that is more readily excreted due to increased polarity . However, the biological activity of MβG is not merely a passive consequence of glucuronidation; it exhibits notable interactions with various biological systems.

1. Enzyme Inhibition

Recent studies have highlighted that MβG can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance, MβG has been shown to cause time-dependent inhibition of CYP2A6 without requiring NADPH at certain concentrations . This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity or reducing their efficacy.

CYP Enzyme Inhibition Type Concentration
CYP2A6Time-dependent200-500 µM
CYP3AWeak inhibitionVariable

2. Gut Microbiome Interaction

The presence or absence of gut microbiota significantly influences the metabolism of metronidazole and its glucuronide forms. In germ-free mice studies, alterations in mRNA expression levels for various CYP enzymes were observed upon metronidazole administration, indicating that gut flora can modulate the pharmacodynamics of MβG through changes in enzyme activity .

3. Therapeutic Implications

MβG's ability to revert to active forms at necrotic sites via β-glucuronidase-mediated deglucuronidation enhances its therapeutic potential in certain conditions. This mechanism allows for selective release and activation at sites needing targeted treatment, potentially improving outcomes in chronic conditions like Lyme disease .

Neurological Events Associated with Metronidazole

A nested case-control study indicated an increased risk of neurological events associated with metronidazole use compared to clindamycin. The odds ratio for central nervous system events was significantly higher among metronidazole users, suggesting that both the parent drug and its metabolites may contribute to adverse effects .

Clinical Pharmacology in Pediatric Populations

In infants and children, dosing regimens for metronidazole must consider the pharmacokinetics influenced by its metabolites, including MβG. Studies have shown variations in dosing efficacy based on age and metabolic capacity, emphasizing the need for careful monitoring when administering this drug to younger patients .

Propiedades

Número CAS

100495-98-5

Fórmula molecular

C12H17N3O9

Peso molecular

347.28 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1

Clave InChI

KOVNZSSTXZPVCG-GOVZDWNOSA-N

SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

SMILES isomérico

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-]

SMILES canónico

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Sinónimos

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.